molecular formula C9H16ClNO B1399544 1-Propylpiperidine-4-carbonyl chloride CAS No. 952201-13-7

1-Propylpiperidine-4-carbonyl chloride

Cat. No.: B1399544
CAS No.: 952201-13-7
M. Wt: 189.68 g/mol
InChI Key: QWOKUEHKTGNNIV-UHFFFAOYSA-N
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Description

1-Propylpiperidine-4-carbonyl chloride (CAS: 952201-13-7) is a piperidine derivative characterized by a propyl substituent at the 1-position and a carbonyl chloride group at the 4-position of the piperidine ring. The molecular formula is C9H16ClNO, with a molecular weight of 189.68 g/mol . Its structure (Fig. 1 in ) highlights the six-membered piperidine ring, the propyl chain extending from the nitrogen atom, and the reactive carbonyl chloride moiety. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or ligands due to its electrophilic carbonyl chloride group, which facilitates nucleophilic acyl substitution reactions.

Properties

IUPAC Name

1-propylpiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-2-5-11-6-3-8(4-7-11)9(10)12/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOKUEHKTGNNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup

  • The starting material, 1-propylpiperidine-4-carboxylic acid or its amide/amine derivative, is dissolved in an aprotic solvent such as methylene chloride or toluene.

  • Triphosgene is dissolved separately in the same solvent and cooled to maintain reaction control.

  • The amine or acid solution is added dropwise to the triphosgene solution at controlled temperatures (typically 0–25 °C) to manage the exothermic reaction and prevent side product formation.

Reaction Monitoring and Purification

  • The reaction mixture is stirred for 1 to 48 hours depending on scale and conditions to ensure complete conversion.

  • During or after the reaction, solvents such as acetonitrile may be added to facilitate the removal of impurities and improve product isolation.

  • The mixture is subjected to distillation to remove excess reagents and solvents, with temperature carefully controlled between 50–70 °C to avoid decomposition.

  • The product, 1-propylpiperidine-4-carbonyl chloride, is crystallized from solvents like toluene, which helps in obtaining a high-purity solid.

  • Filtration and washing with toluene or acetonitrile/water mixtures remove residual impurities.

Yield and Purity

  • The described process yields high purity (>95%) this compound with minimal dimer or side products (<1–5%).

  • The use of inert atmosphere and controlled addition of reagents significantly improves yield and reduces hazardous byproducts.

Comparative Table of Preparation Methods

Parameter Triphosgene Method Thionyl Chloride Method Phosphorus Chlorides Method
Starting Material 1-Propylpiperidine-4-carboxylic acid or amide Same Same
Chlorinating Agent Triphosgene (solid, safer phosgene source) Thionyl chloride (liquid) PCl₃ or PCl₅ (liquid)
Solvent Methylene chloride, toluene, acetonitrile Dichloromethane, chloroform Aprotic solvents
Temperature 0–25 °C (controlled) Reflux conditions (~70 °C) Variable, often elevated
Reaction Time 1–48 hours Few hours Few hours
Atmosphere Nitrogen (inert) Usually inert or open to air Inert preferred
Purity of Product >95%, low dimer (<1–5%) Moderate purity, possible side products Moderate purity, harsher conditions
Safety and Handling Safer due to solid triphosgene Toxic gases evolved (SO₂, HCl) Corrosive, hazardous reagents
Ease of Workup Distillation and crystallization Removal of gases, aqueous workup Similar to triphosgene but harsher

Research Findings and Notes

  • The use of triphosgene in methylene chloride with subsequent addition of acetonitrile and toluene for crystallization is a preferred method for obtaining high-purity this compound with minimized impurities such as dimers.

  • Performing the reaction under nitrogen atmosphere reduces oxidation and hydrolysis, improving yield.

  • Controlled addition of the amine or acid to the chlorinating agent prevents excessive heat and side reactions.

  • Post-reaction treatment with weak bases like sodium bicarbonate or potassium carbonate can neutralize residual acid impurities without degrading the product.

  • The product is sensitive to moisture and should be stored under dry, inert conditions.

Chemical Reactions Analysis

1-Propylpiperidine-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium or platinum complexes . Major products formed from these reactions include various substituted piperidines, amides, esters, and alcohols .

Scientific Research Applications

Pharmaceutical Development

1-Propylpiperidine-4-carbonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its derivatives have been studied for their potential in treating conditions such as anxiety, depression, and schizophrenia.

Case Study Example :
A study published in Medicinal Chemistry explored derivatives of this compound as modulators of chemokine receptors, specifically CCR5. These compounds demonstrated promising activity against HIV by inhibiting viral entry into host cells .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing other complex molecules. Its reactive carbonyl group allows for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Reaction TypeDescriptionExample Compound
Nucleophilic SubstitutionReplacement of halogen with nucleophileSynthesis of piperidine derivatives
Coupling ReactionsFormation of C-C bonds with aryl compoundsSynthesis of biologically active compounds

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in developing polymers and coatings that require specific mechanical properties or chemical resistance.

Mechanism of Action

The mechanism of action of 1-Propylpiperidine-4-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, such as amines or alcohols, to form covalent bonds. This reactivity is exploited in the synthesis of various derivatives with specific biological or chemical activities . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-propylpiperidine-4-carbonyl chloride with structurally analogous piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound 952201-13-7 C9H16ClNO 189.68 1-propyl, 4-carbonyl chloride Intermediate for acylative coupling reactions
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 101385-93-7 C9H15NO4 201.22 1-ethoxycarbonyl, 4-carboxylic acid Peptide synthesis; Log S = -1.65 (moderate solubility)
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl 733797-83-6 C13H17BrClNO2 350.64 4-bromo-benzyl, 4-carboxylic acid Potential kinase inhibitor; high halogenated hydrophobicity
1-Formyl-piperidine-4-carbonyl chloride 84163-43-9 C7H10ClNO2 175.61 1-formyl, 4-carbonyl chloride Reactive intermediate for heterocyclic chemistry

Structural and Functional Differences

  • Substituent Effects: The propyl group in this compound enhances lipophilicity compared to the formyl group in 1-formyl-piperidine-4-carbonyl chloride (), which is more polar and electrophilic. This difference impacts solubility and reactivity in cross-coupling reactions . The ethoxycarbonyl group in 1-(ethoxycarbonyl)piperidine-4-carboxylic acid () introduces steric bulk and hydrogen-bonding capacity (2 H-bond donors, 4 acceptors), contrasting with the minimal steric hindrance of the propyl group in the target compound.
  • Reactivity: The carbonyl chloride group in this compound enables rapid nucleophilic substitution, similar to 1-formyl-piperidine-4-carbonyl chloride. However, the formyl derivative’s lower molecular weight (175.61 vs. 189.68 g/mol) may favor higher diffusion rates in solution-phase reactions .

Biological Activity

1-Propylpiperidine-4-carbonyl chloride (CAS No. 952201-13-7) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is a six-membered ring containing nitrogen. The carbonyl chloride functional group enhances its reactivity, making it a useful intermediate in various chemical syntheses.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit key enzymes like thymidylate synthase, which is crucial for DNA synthesis .
  • Receptor Modulation : There is potential for this compound to interact with various receptors in the body, influencing signaling pathways related to neurotransmission and other physiological processes .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This could indicate that this compound may possess similar activity .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of piperidine derivatives found that several compounds demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperidine structure could enhance antimicrobial potency, suggesting a promising area for further research on this compound .

Pharmacological Characterization

Research has highlighted the pharmacological potential of piperidine derivatives in treating various conditions, including anxiety and depression. The structural similarity of this compound to known psychoactive agents suggests it could be explored for similar therapeutic applications .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypePathogen/TargetReference
This compoundAntimicrobialStaphylococcus aureus
2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acidNK(1) receptor antagonistNeurotransmitter modulation
ArgatrobanAnticoagulantThrombin

Q & A

Q. What are the recommended synthetic routes for 1-propylpiperidine-4-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-piperidinecarboxylic acid derivatives. A validated approach involves reacting 4-piperidinecarbonyl chloride with 1-propyl halides under anhydrous conditions (e.g., THF or DCM) using triethylamine as a base. Catalytic thionyl chloride (SOCl₂) may enhance carbonyl activation . For reproducibility, maintain temperatures below 0°C during acyl chloride formation to minimize side reactions. Yield optimization (typically 65-80%) requires stoichiometric control of propylating agents and inert atmosphere conditions.

Q. How should researchers purify this compound to achieve >95% purity for biological assays?

  • Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/pentane mixtures. For HPLC-grade purity (>98%), use reversed-phase C18 columns with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water. Confirm purity via ¹H NMR (δ 1.0–1.5 ppm for propyl CH₂ groups) and LC-MS (m/z ~190 for [M+H]⁺) .

Q. What stability considerations are critical for handling this compound in aqueous environments?

  • Methodological Answer : The compound hydrolyzes rapidly in water, forming 4-piperidinecarboxylic acid derivatives. Store under anhydrous conditions (argon atmosphere, −20°C) with molecular sieves. For kinetic stability studies, monitor degradation via ¹³C NMR or FTIR (disappearance of C=O stretch at ~1750 cm⁻¹). Add stabilizers like 2,6-di-tert-butylpyridine (0.1% w/w) to suppress acid-catalyzed decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in acylation reactions?

  • Methodological Answer : Discrepancies in acylation efficiency (e.g., with amino alcohols vs. aromatic amines) arise from steric hindrance and solvent polarity. Use computational modeling (DFT) to compare transition-state energies for different nucleophiles. Experimentally, vary solvents (DMF for polar vs. toluene for nonpolar) and track reaction progress via in situ Raman spectroscopy. For example, kinetic studies show DMF accelerates reactions by stabilizing zwitterionic intermediates .

Q. What strategies enable stereoselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (BINOL-derived phosphoric acids) can induce stereocontrol at the piperidine nitrogen. For diastereomeric excess (de) >90%, employ low-temperature (−78°C) reactions with slow reagent addition. Confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. How can mechanistic studies elucidate the role of this compound in multi-step syntheses?

  • Methodological Answer : Use isotopically labeled reagents (e.g., D₃-propyl iodide) to trace alkylation pathways. Combine stopped-flow NMR and mass spectrometry to identify transient intermediates. For example, kinetic isotope effects (KIE) reveal rate-determining steps in acyl transfer reactions .

Analytical and Safety Challenges

Q. What advanced techniques address spectral overlap in characterizing this compound mixtures?

  • Methodological Answer : Hyphenated techniques like LC-MS/MS (Q-TOF) with collision-induced dissociation (CID) differentiate isobaric impurities. For NMR, apply 2D COSY and HSQC to resolve overlapping proton signals (e.g., propyl CH₂ vs. piperidine CH₂ groups) .

Q. What safety protocols mitigate risks associated with this compound’s acute toxicity?

  • Methodological Answer : Conduct all reactions in fume hoods with HEPA filters. Use PPE (nitrile gloves, goggles) and emergency showers. For toxicity profiling, perform in vitro assays (e.g., Ames test for mutagenicity, HEK-293 cell viability assays). Acute exposure data from zebrafish models (LC₅₀ ~50 µM) suggest strict concentration limits .

Data Interpretation and Reproducibility

Q. How should researchers validate conflicting computational predictions about the compound’s reactivity?

  • Methodological Answer : Cross-validate DFT/MD simulations (e.g., Gaussian vs. ORCA software) with experimental kinetic data. For example, compare predicted activation barriers for hydrolysis with empirical Arrhenius plots. Discrepancies >10% warrant re-evaluation of basis sets or solvation models .

Q. What quality control metrics ensure batch-to-batch consistency in industrial-scale syntheses?

  • Methodological Answer :
    Implement process analytical technology (PAT) with inline FTIR and UV-vis spectroscopy. Set acceptance criteria: residual solvent <500 ppm (GC-MS), chiral purity >99% (HPLC with Chiralpak AD-H column). Document deviations using Ishikawa diagrams for root-cause analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propylpiperidine-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Propylpiperidine-4-carbonyl chloride

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